molecular formula C14H20BrNO3S B13370485 3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B13370485
M. Wt: 362.28 g/mol
InChI Key: PHNIWCFUZACFMK-UHFFFAOYSA-N
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Description

3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is an organic compound that features a brominated aromatic ring with three methyl groups and a sulfonamide group attached to a tetrahydrofuranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps:

    Bromination: The starting material, 2,4,6-trimethylbenzenesulfonamide, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position of the aromatic ring.

    N-Alkylation: The brominated intermediate is then subjected to N-alkylation with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide.

Scientific Research Applications

3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the aromatic ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2,4,6-trimethylbenzenesulfonamide: Lacks the tetrahydrofuranyl moiety, making it less versatile in certain applications.

    2,4,6-trimethylbenzenesulfonamide:

    3-bromo-2,4,6-trimethyl-N-methylbenzenesulfonamide: Contains a simpler alkyl group, which may affect its solubility and reactivity.

Uniqueness

The presence of the tetrahydrofuranyl moiety in 3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide enhances its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

3-bromo-2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H20BrNO3S/c1-9-7-10(2)14(11(3)13(9)15)20(17,18)16-8-12-5-4-6-19-12/h7,12,16H,4-6,8H2,1-3H3

InChI Key

PHNIWCFUZACFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCC2CCCO2)C)Br)C

Origin of Product

United States

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